molecular formula C22H16BrClN4O3 B2474109 N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 923192-36-3

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2474109
CAS No.: 923192-36-3
M. Wt: 499.75
InChI Key: OHSWBZQHWDCELD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16BrClN4O3 and its molecular weight is 499.75. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological significance, and specific activities against various biological targets.

Chemical Structure

The compound features a pyrido-pyrimidine core with substituents that may enhance its pharmacological properties. The presence of bromine and chlorine atoms in the aromatic rings is expected to modulate its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the pyrido-pyrimidine framework followed by acylation to introduce the acetamide functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds derived from the pyrido-pyrimidine scaffold. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro assays reveal that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-...]C. albicans32

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in assays involving human breast adenocarcinoma (MCF-7) cells, it was found to induce apoptosis and inhibit cell proliferation at low concentrations (IC50 values often below 10 µM) .

Mechanism of Action:
The anticancer activity is attributed to multiple mechanisms:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest, preventing cancer cells from progressing through the cell cycle.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins.
  • Topoisomerase Inhibition: It acts as a dual inhibitor of topoisomerase I and II, disrupting DNA replication and transcription processes .

Anti-inflammatory Properties

Additionally, research has indicated that this compound exhibits anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) while sparing COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • In vitro Study on MCF-7 Cells:
    • Objective: To evaluate antiproliferative effects.
    • Results: The compound demonstrated an IC50 of 1.73 µM and induced significant apoptosis as confirmed by DAPI staining and flow cytometry analysis.
  • Antimicrobial Screening:
    • Objective: To assess antimicrobial efficacy against a panel of pathogens.
    • Results: The compound showed promising activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria with MIC values ranging from 8 to 32 µg/mL.

Properties

CAS No.

923192-36-3

Molecular Formula

C22H16BrClN4O3

Molecular Weight

499.75

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16BrClN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)

InChI Key

OHSWBZQHWDCELD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

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